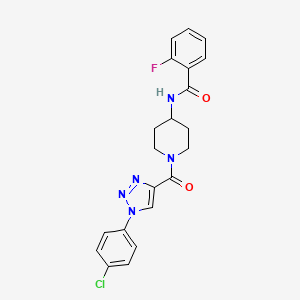

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is an intriguing compound that finds its importance in various scientific fields, particularly due to its unique structure that combines elements from benzamides, triazoles, and fluorinated compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1-(4-chlorophenyl)-1H-1,2,3-triazole intermediate

The next step involves the acylation of the triazole with a carbonyl chloride to introduce the carbonyl group, followed by coupling with piperidine. Finally, the compound is fluorinated using suitable fluorinating agents under controlled conditions to yield the final product.

Industrial Production Methods

Industrially, the production of this compound would involve optimized reaction conditions to maximize yield and purity. Automation and continuous flow chemistry techniques may be employed to ensure consistent and scalable production. Key aspects include precise temperature control, reaction time management, and purification processes such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized under harsh conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to modify its structure, particularly the triazole or piperidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the benzamide and triazole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

This compound's hybrid structure makes it valuable in several fields:

Chemistry: Used in developing novel synthetic methodologies and studying reaction mechanisms.

Biology: Investigated for its interaction with biological macromolecules, potential as a biochemical probe, and effects on cellular processes.

Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors due to its triazole and benzamide moieties.

Industry: Utilized in the development of advanced materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its unique structure allows it to form specific interactions, leading to inhibition or modulation of biological pathways. For example, the triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

2-Fluoro-N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine

N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)-4-fluorobenzamide

Highlighting Uniqueness

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide stands out due to its specific combination of a piperidine ring, a triazole ring, and a fluorobenzamide moiety. This unique combination provides a versatile scaffold for further chemical modifications, enhancing its potential as a lead compound in drug discovery and development.

Biologische Aktivität

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperidine ring and a fluorobenzamide moiety further enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN5O |

| Molar Mass | 373.87976 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells and pathogens. The triazole moiety is known to inhibit certain enzymes involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) or kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells by activating caspases or modulating Bcl-2 family proteins.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Case Study : A study screened this compound against 60 cancer cell lines at a concentration of 10 μM. Results showed that several derivatives exhibited over 50% growth inhibition in lung (A549) and breast cancer (MCF7) cell lines, indicating potent anticancer properties .

| Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|

| A549 | 70 | 5.55 |

| MCF7 | 65 | 6.10 |

| NCI-H460 | 75 | 6.65 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens.

- Study Findings : Preliminary studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Comparative Analysis

When compared to similar compounds within the triazole class, this compound demonstrates enhanced potency due to the synergistic effects of its structural components.

| Compound | Activity |

|---|---|

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Moderate anticancer |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Low to moderate activity |

| N-(4-chloro-benzamide) | Minimal activity |

Eigenschaften

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN5O2/c22-14-5-7-16(8-6-14)28-13-19(25-26-28)21(30)27-11-9-15(10-12-27)24-20(29)17-3-1-2-4-18(17)23/h1-8,13,15H,9-12H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIQXZXZZYMRFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.